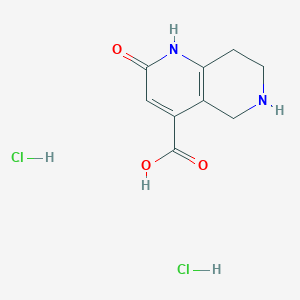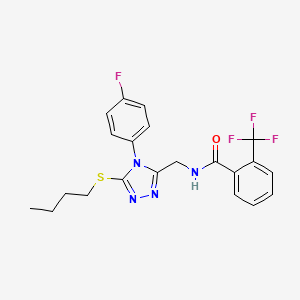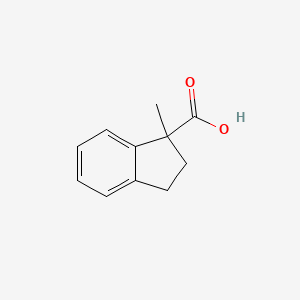![molecular formula C18H17Cl2N3O2 B2780366 6-Cyclopropyl-2-[[1-(2,4-dichlorobenzoyl)azetidin-3-yl]methyl]pyridazin-3-one CAS No. 2309191-75-9](/img/structure/B2780366.png)
6-Cyclopropyl-2-[[1-(2,4-dichlorobenzoyl)azetidin-3-yl]methyl]pyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Cyclopropyl-2-[[1-(2,4-dichlorobenzoyl)azetidin-3-yl]methyl]pyridazin-3-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a pyridazinone derivative that has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mecanismo De Acción
The mechanism of action of 6-Cyclopropyl-2-[[1-(2,4-dichlorobenzoyl)azetidin-3-yl]methyl]pyridazin-3-one is not fully understood. However, it has been shown to inhibit the activity of various enzymes involved in cancer cell proliferation and angiogenesis, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and fibroblast growth factor receptor (FGFR).
Biochemical and Physiological Effects:
6-Cyclopropyl-2-[[1-(2,4-dichlorobenzoyl)azetidin-3-yl]methyl]pyridazin-3-one has been shown to exhibit potent antitumor activity in vitro and in vivo. It has also been shown to inhibit angiogenesis and induce apoptosis (programmed cell death) in cancer cells. Additionally, it has been shown to have low toxicity in normal cells, making it a promising candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 6-Cyclopropyl-2-[[1-(2,4-dichlorobenzoyl)azetidin-3-yl]methyl]pyridazin-3-one in lab experiments is its potent antitumor activity against a variety of cancer cell lines. Additionally, it has been shown to have low toxicity in normal cells, making it a promising candidate for cancer therapy. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Direcciones Futuras
There are several future directions for research on 6-Cyclopropyl-2-[[1-(2,4-dichlorobenzoyl)azetidin-3-yl]methyl]pyridazin-3-one. One direction is to further elucidate its mechanism of action, which would allow for the optimization of its therapeutic potential. Another direction is to investigate its efficacy in combination with other chemotherapeutic agents, which may enhance its antitumor activity. Additionally, further studies are needed to investigate its pharmacokinetics and pharmacodynamics in vivo, which would provide important information for the development of a potential cancer therapy.
Métodos De Síntesis
The synthesis of 6-Cyclopropyl-2-[[1-(2,4-dichlorobenzoyl)azetidin-3-yl]methyl]pyridazin-3-one has been achieved using various methods. One of the most common methods involves the reaction of 3-cyano-4-[(cyclopropylamino)methylene]-2,6-dimethyl-1,4-dihydropyridine-5-carbonitrile with 2,4-dichlorobenzoyl chloride in the presence of triethylamine and N,N-dimethylformamide. This method yields the desired compound in good yields and high purity.
Aplicaciones Científicas De Investigación
6-Cyclopropyl-2-[[1-(2,4-dichlorobenzoyl)azetidin-3-yl]methyl]pyridazin-3-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. Additionally, it has been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is critical for tumor growth and metastasis.
Propiedades
IUPAC Name |
6-cyclopropyl-2-[[1-(2,4-dichlorobenzoyl)azetidin-3-yl]methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2N3O2/c19-13-3-4-14(15(20)7-13)18(25)22-8-11(9-22)10-23-17(24)6-5-16(21-23)12-1-2-12/h3-7,11-12H,1-2,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDQAFALPIBLEIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CC3CN(C3)C(=O)C4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Cyclopropyl-2-{[1-(2,4-dichlorobenzoyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![6-(4-Tert-butylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2780294.png)
![Methyl 4-{4-[(3-chloropropanoyl)oxy]-5-methyl-1,3-thiazol-2-yl}benzenecarboxylate](/img/structure/B2780296.png)
![5-cyano-2-methyl-N-(2-methylphenyl)-6-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide](/img/structure/B2780297.png)
![1-allyl-4-(1-(naphthalen-2-ylmethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2780298.png)
![5-ethoxy-6-ethyl-1-methyl-3-(prop-2-yn-1-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2780299.png)



